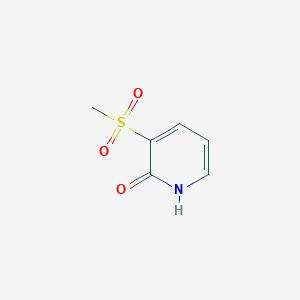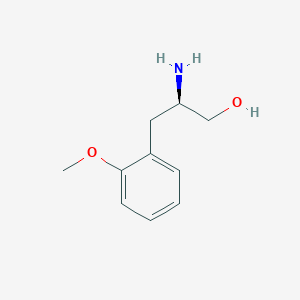
2-(3-Hydroxymethylphenyl)nicotinic acid
Overview
Description
2-(3-Hydroxymethylphenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.07389321 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Nicotinic acid derivatives have been explored for their potential in developing new herbicides. A study by Chen Yu et al. (2021) demonstrated that certain N-(arylmethoxy)-2-chloronicotinamides, designed and synthesized from nicotinic acid, exhibited significant herbicidal activity against specific weeds like Agrostis stolonifera and Lemna paucicostata. The structural analysis of these compounds could inform the development of herbicides targeting monocotyledonous weeds Chen Yu et al., 2021.
Industrial Production
The industrial synthesis of nicotinic acid is crucial due to its role as a vital nutrient and its use in various industries. Dawid Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, highlighting the need for green chemistry approaches to minimize environmental impact. This review suggests new technologies for nicotinic acid production that could be more sustainable and efficient Dawid Lisicki et al., 2022.
Pharmaceutical Applications
Nicotinic acid and its derivatives have found extensive applications in pharmaceuticals, particularly in drug design for various therapeutic purposes. For instance, Supaluk Prachayasittikul et al. (2010) studied thionicotinic acid derivatives for their vasorelaxation and antioxidation properties, offering insights into the development of novel therapeutics Supaluk Prachayasittikul et al., 2010.
Analytical Applications
Nicotinic acid is also a subject of analytical studies aimed at detecting specific biomarkers. A study by W. Bamogo et al. (2015) explored a luminescence-based method for detecting nicotinic acid as a metabolite marker of Mycobacterium tuberculosis, demonstrating its potential in diagnosing tuberculosis through non-invasive means W. Bamogo et al., 2015.
Mechanism of Action
Target of Action
The primary target of 2-(3-Hydroxymethylphenyl)nicotinic acid, also known as niacin or vitamin B3, is the G protein-coupled receptor . This receptor plays a crucial role in modulating triglyceride synthesis in the liver and lipolysis in adipose tissue .
Mode of Action
This compound interacts with its targets by decreasing lipids and apolipoprotein B (apo B)-containing lipoproteins .
Biochemical Pathways
The compound affects the NAD+ synthesis and salvage pathways . It serves as a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed in the body, where it is metabolized into various metabolites . The rate of metabolism can influence the bioavailability of the compound .
Result of Action
The action of this compound results in molecular and cellular effects. It can decrease the progression of atherosclerosis and improve endothelial dysfunction . It also has the potential to influence the release of neurotransmitters, including dopamine, γ-amino-butyric acid, glutamate, serotonin, and acetylcholine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of the compound can impact redox cofactor metabolism during alcoholic fermentation . Additionally, high temperature and drought conditions can greatly influence the development of plants and the quality and quantity of products .
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-14-12/h1-7,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYTHJMXRDIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687103 | |
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255635-06-3 | |
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)











